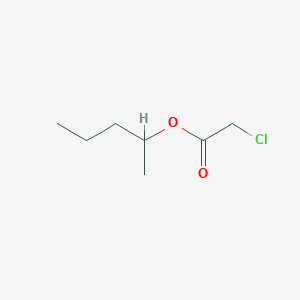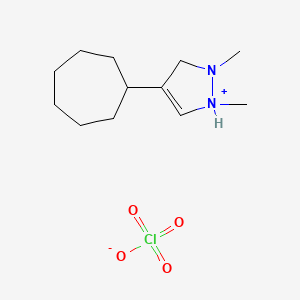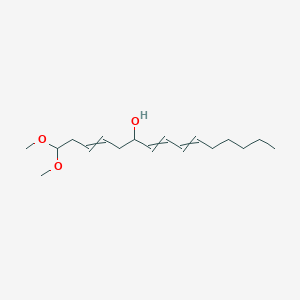
Acetic acid, chloro-, 1-methylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, chloro-, 1-methylbutyl ester, also known as chloroacetic acid, 2-pentyl ester, is an organic compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol . This ester is derived from chloroacetic acid and 1-methylbutanol, and it is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid, chloro-, 1-methylbutyl ester can be synthesized through the esterification of chloroacetic acid with 1-methylbutanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction can be represented as follows:
ClCH2COOH+CH3(CH2)3CH2OH→ClCH2COOCH2(CH2)3CH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of advanced distillation techniques can help in purifying the ester product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, chloro-, 1-methylbutyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the ester can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild heating conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products such as alcohols, amines, or thiols can be formed.
Hydrolysis: The major products are chloroacetic acid and 1-methylbutanol.
Wissenschaftliche Forschungsanwendungen
Acetic acid, chloro-, 1-methylbutyl ester has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: The ester may be involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid, chloro-, 1-methylbutyl ester involves its reactivity as an ester. The ester bond can be cleaved through hydrolysis or nucleophilic substitution, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the ester is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, chloro-, methyl ester:
Acetic acid, chloro-, tert-butyl ester:
Uniqueness
Acetic acid, chloro-, 1-methylbutyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other chloroacetic acid esters. Its longer alkyl chain can influence its solubility, boiling point, and reactivity in various chemical processes .
Eigenschaften
CAS-Nummer |
90380-52-2 |
|---|---|
Molekularformel |
C7H13ClO2 |
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
pentan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-6(2)10-7(9)5-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
IYMXUCSCPWQCFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)

![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)

![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
